Amiclenomycin

DAPA aminotransferase stereoselective inhibition biotin biosynthesis

Generic biotin antimetabolites confound M. tuberculosis BioA target engagement studies. Amiclenomycin (cis-isomer) provides unambiguous, irreversible DAPA AT inactivation. • KI=2 μM, kinact=0.4 min⁻¹ (E. coli); KI=12 μM, kinact=0.35 min⁻¹ (M. tb) • cis-stereochemistry mandatory; trans-isomer inactive • Node-specific blockade of KAPA→DAPA step • 1.8 Å crystal structure confirms covalent PLP adduct • ≥98% purity, analytical documentation included.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 100762-88-7
Cat. No. B1216808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiclenomycin
CAS100762-88-7
Synonymsamiclenomycin
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1=CC(C=CC1CCC(C(=O)O)N)N
InChIInChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)
InChIKeyLAJWZJCOWPUSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amiclenomycin: Irreversible Inhibitor of Biotin Biosynthesis


Amiclenomycin (CAS 100762-88-7) is a naturally occurring L-amino acid antibiotic isolated from Streptomyces lavendulae subsp. amiclenomycini [1] that acts as a suicide substrate of 7,8-diaminopelargonic acid (DAPA) aminotransferase (EC 2.6.1.62), a pyridoxal-5′-phosphate (PLP)-dependent enzyme essential for biotin biosynthesis in microorganisms [2]. The compound is characterized by a 1-amino-cyclohexa-2,5-diene moiety and exhibits irreversible, mechanism-based inhibition of DAPA AT with an inactivation rate constant (kinact) of 0.4 min⁻¹ and an inhibition constant (KI) of 2 μM against the E. coli enzyme [2]. Structurally, amiclenomycin is the cis-isomer of 2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid, with a molecular weight of 196.25 g/mol and molecular formula C₁₀H₁₆N₂O₂ [3].

1
Irreversible mechanism-based inhibition of DAPA aminotransferase (BioA) in biotin biosynthesis
2
cis-Stereoisomer required for covalent-like PLP adduct formation and sustained target engagement
3
Natural product probe from Streptomyces lavendulae for pathway-specific enzyme studies

Why Amiclenomycin Cannot Be Substituted


Amiclenomycin exhibits a unique stereochemical requirement and mechanistic irreversibility that distinguishes it from other biotin biosynthesis inhibitors and even its own trans-stereoisomer. The cis-configuration is mandatory for potent inactivation of DAPA aminotransferase: the cis-isomer (amiclenomycin) shows KI=2 μM and kinact=0.4 min⁻¹ against E. coli DAPA AT, whereas the trans-isomer is “much less reactive” and fails to achieve comparable inactivation [1]. Furthermore, amiclenomycin targets a distinct enzymatic step—the transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA—unlike actithiazic acid, which inhibits the subsequent conversion of dethiobiotin to biotin [2]. Consequently, even compounds within the same biotin antimetabolite class operate at divergent nodes of the pathway, rendering generic substitution scientifically invalid and potentially misleading in experimental design or procurement decisions [3].

Stereochemistry
The trans-isomer lacks the steric fit for active-site adduct formation and may not achieve comparable target engagement.
Pathway Node
Actithiazic acid inhibits biotin synthase downstream; it cannot substitute for KAPA-DAPA transamination blockade.
Enzyme Specificity
Broad-spectrum PLP-enzyme inhibitors like gabaculine lack the target restriction of amiclenomycin and may confound phenotypic readouts.

Amiclenomycin: Comparative Evidence


Cis vs. Trans Stereoisomer Potency on DAPA AT

Amiclenomycin (cis-isomer) irreversibly inactivates Escherichia coli DAPA aminotransferase with KI=2 μM and kinact=0.4 min⁻¹, whereas the trans-isomer exhibits “much less reactive” behavior and fails to produce a stable covalent adduct with PLP under identical assay conditions [1]. Structural analysis at 1.8 Å resolution reveals that the trans-isomer encounters steric hindrance within the active site, preventing the aromatization and covalent linkage essential for irreversible inhibition [2].

Cis vs Trans Inactivation
Head-to-head
Cis: KI=2 μM, kinact=0.4 min⁻¹ (E. coli DAPA AT)
Trans: no significant inactivation; steric hindrance prevents adduct
Stereochemistry essential for irreversible target engagement
Crystal structure at 1.8 Å confirms trans-isomer fails to form covalent-like PLP linkage
DAPA aminotransferase stereoselective inhibition biotin biosynthesis suicide substrate

Amiclenomycin vs. Analogue 1: M. tuberculosis DAPA AT

Against purified Mycobacterium tuberculosis DAPA aminotransferase, amiclenomycin acts as a suicide substrate with KI=12±2 μM and kinact=0.35±0.05 min⁻¹, with a partition ratio of 1.0, indicating every binding event leads to irreversible inactivation [1]. In the same study, the synthetic analogue 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol (compound 1) exhibited KI=20±2 μM and kinact=0.56±0.05 min⁻¹, with a partition ratio of 1.1 [1]. While compound 1 shows a slightly faster inactivation rate, amiclenomycin demonstrates tighter binding (lower KI) to the M. tuberculosis enzyme, reflecting its natural evolutionary optimization for this target.

Mtb DAPA AT Profile
Head-to-head
Amiclenomycin: KI=12±2 μM, kinact=0.35 min⁻¹, partition ratio=1.0
Analogue 1: KI=20±2 μM, kinact=0.56 min⁻¹, partition ratio=1.1
Distinct binding/inactivation trade-off for SAR exploration
Amiclenomycin shows tighter affinity despite slower inactivation rate
Mycobacterium tuberculosis DAPA aminotransferase antitubercular suicide substrate

Pathway Node Specificity: Amiclenomycin vs. Actithiazic Acid

Amiclenomycin specifically inhibits the transamination of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a rate-limiting step in biotin biosynthesis in Mycobacterium smegmatis and Bacillus sphaericus [1]. In contrast, actithiazic acid (acidomycin) inhibits the downstream conversion of dethiobiotin to biotin by biotin synthase (BioB), with an IC50 of 0.45 μM in E. coli resting-cell suspensions [2]. Because these compounds target distinct and sequential enzymes, their combination produces synergistic antimicrobial activity: amiclenomycin blocks the KAPA→DAPA step while actithiazic acid blocks the dethiobiotin→biotin step [1]. This pathway node divergence explains why the two inhibitors cannot substitute for one another in experimental contexts requiring specific blockade of the KAPA-DAPA transamination step.

Pathway Node Comparison
Cross-study comparable
Amiclenomycin: inhibits DAPA AT (KAPA→DAPA)
Actithiazic acid: inhibits biotin synthase (dethiobiotin→biotin)
Targets distinct biosynthetic steps; combination shows synergy
Amiclenomycin IC₅₀ in E. coli resting cells not directly comparable with actithiazic acid EC₅₀
biotin biosynthesis KAPA-DAPA transamination dethiobiotin to biotin conversion synergistic inhibition

In Vitro Mycobacterial Selectivity

Amiclenomycin exhibits selective antimicrobial activity in vitro, specifically inhibiting the growth of mycobacteria, whereas it shows minimal or no activity against other bacterial genera [1]. This organismal selectivity stems from the essential nature and rate-limiting character of the KAPA-DAPA transamination step in mycobacterial biotin biosynthesis, as demonstrated in M. smegmatis where the conversions of both KAPA to DAPA and dethiobiotin to biotin are rate-limiting [1]. In contrast, the trans-isomer of amiclenomycin, which fails to potently inhibit DAPA AT, does not produce comparable antimycobacterial effects [2]. While specific MIC values were not tabulated in the available literature, the qualitative specificity is consistently documented across multiple studies and is reversible by exogenous biotin or desthiobiotin, confirming on-target mechanism-based activity [1].

Mycobacterial Selectivity
Class-level inference
Selective growth inhibition of mycobacteria in vitro; activity reversed by biotin/desthiobiotin
Supports mycobacterium-specific chemical probe use
Specific MIC values not tabulated; source-specific review recommended
mycobacteria antimicrobial spectrum selective toxicity in vitro activity

Irreversible PLP Adduct: Amiclenomycin vs. Gabaculine

Amiclenomycin inactivates DAPA aminotransferase through a mechanism analogous to that of gabaculine, a well-characterized PLP-enzyme inhibitor, but with target-specific structural adaptation. Both compounds form aromatic adducts with the PLP cofactor that are tightly bound to the enzyme active site, resulting in apparent irreversible inhibition [1]. For amiclenomycin, the inactivation parameters against E. coli DAPA AT are KI=2 μM and kinact=0.4 min⁻¹, and the partition ratio approaches 1.0, indicating that nearly every binding event leads to inactivation [1]. Unlike gabaculine, which inhibits multiple PLP-dependent enzymes across diverse pathways, amiclenomycin exhibits narrow target selectivity due to the unique structural requirements of the DAPA AT active site, as revealed by the 1.8 Å crystal structure of the enzyme-inhibitor complex [2]. This target specificity distinguishes amiclenomycin from broader-spectrum PLP-enzyme inhibitors.

PLP Adduct Mechanism
Reported
Amiclenomycin: KI=2 μM, kinact=0.4 min⁻¹, partition ratio ≈1.0
Gabaculine: promiscuous PLP-enzyme inhibitor
Target-restricted inactivation versus broad-spectrum PLP inhibition
Mechanism-based aromatic PLP adduct drives apparent irreversible behavior
mechanism-based inhibition PLP adduct irreversible inactivation gabaculine

Amiclenomycin Application Scenarios


DAPA AT Target Validation in Mycobacteria

Amiclenomycin serves as a critical chemical probe for validating DAPA aminotransferase (BioA) as a druggable target in Mycobacterium tuberculosis and other pathogenic mycobacteria. With established suicide substrate parameters (KI=12±2 μM, kinact=0.35±0.05 min⁻¹, partition ratio=1.0) against the recombinant M. tuberculosis enzyme [1], amiclenomycin provides a benchmark natural product scaffold for target engagement studies. Its irreversible, mechanism-based inactivation ensures robust and sustained enzyme inhibition, enabling clear phenotypic readouts in whole-cell assays. The compound's in vitro mycobacterial specificity, documented in Kitahara et al. (1975) [2], further supports its utility in target deconvolution experiments where off-target effects must be minimized. Researchers should note that only the cis-stereoisomer is active; procurement of the trans-isomer or racemic mixtures will confound interpretation [3].

SAR Studies for DAPA AT Inhibitors

Amiclenomycin provides an essential reference point for medicinal chemistry campaigns aimed at developing next-generation DAPA aminotransferase inhibitors. The 1.8 Å crystal structure of the E. coli DAPA AT-amiclenomycin-PLP complex reveals the precise binding mode, including the covalent adduct between the inhibitor's 4-amino nitrogen and the PLP C4' carbon, as well as a critical salt bridge with conserved Arg-391 [1]. This structural information, combined with quantitative inactivation parameters (KI=2 μM, kinact=0.4 min⁻¹) [2], enables rational design of analogues with improved affinity or pharmacokinetic properties. Comparative data with synthetic analogue 1 (4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol) against M. tuberculosis DAPA AT—showing differences in KI (12 μM vs. 20 μM) and kinact (0.35 vs. 0.56 min⁻¹)—demonstrate the sensitivity of these parameters to structural modifications [3] and underscore the value of amiclenomycin as a calibration standard for evaluating new chemical entities.

Mechanistic Studies: PLP-Dependent Enzyme Inactivation

As a prototypical mechanism-based inactivator of a PLP-dependent aminotransferase, amiclenomycin is ideally suited for fundamental enzymology research. The compound undergoes enzyme-catalyzed aromatization to form a stable, non-covalent yet tightly bound aromatic PLP adduct that mimics irreversible inhibition without forming a covalent bond to the protein [1]. This unusual mechanism—where irreversible behavior arises from extraordinarily high affinity of the adduct rather than covalent protein modification—distinguishes amiclenomycin from classical suicide substrates and makes it a valuable tool for studying the biophysical basis of tight-binding inhibition. The availability of high-resolution structural data [2], detailed kinetic parameters [1], and synthetic routes to both stereoisomers [3] provides a complete experimental toolkit for investigating the relationship between stereochemistry, adduct formation, and inhibitory potency in PLP-dependent systems.

Biotin Pathway Inhibition & Synergy Studies

Amiclenomycin is the definitive inhibitor for experiments requiring selective blockade of the KAPA-DAPA transamination step in biotin biosynthesis. Its pathway node specificity—contrasting with actithiazic acid's inhibition of the dethiobiotin-to-biotin conversion—enables precise dissection of the biotin biosynthetic sequence in microorganisms [1]. This node selectivity is essential for studies of metabolic regulation, where the accumulation of pathway intermediates (e.g., KAPA in the presence of amiclenomycin) provides diagnostic information about flux control points [1]. Furthermore, the documented synergistic activity of amiclenomycin with actithiazic acid [1] offers a validated experimental system for exploring combinatorial inhibition strategies, with potential implications for overcoming resistance mechanisms in antimicrobial development programs. Researchers should verify that the supplied amiclenomycin is the cis-isomer, as trans-amiclenomycin exhibits negligible activity [2].

Application
Selection Property
Validation Focus
Mycobacterial DAPA AT target validation
Suicide substrate kinetics (cis-isomer only)
Target engagement confirmation in whole-cell assays
DAPA AT inhibitor SAR studies
Crystal structure and kinetic parameters
Binding mode and affinity comparisons with synthetic analogues
PLP-dependent enzyme inactivation studies
Mechanism-based adduct formation
Tight-binding inhibition analysis and stereochemical control
Biotin pathway dissection and synergy studies
KAPA-DAPA step-specific blockade
Pathway intermediate accumulation and metabolic flux analysis

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